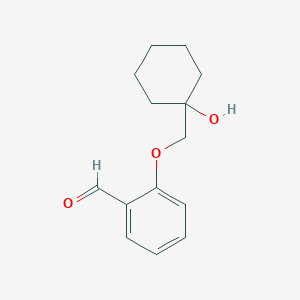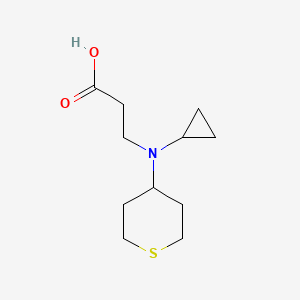
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is a complex organic compound that features a cyclopropyl group, a tetrahydro-2H-thiopyran ring, and an amino acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid typically involves multiple steps, starting with the formation of the tetrahydro-2H-thiopyran ring. This can be achieved through the hydrogenation of 2H-thiopyran in the presence of a suitable catalyst . The cyclopropyl group is then introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents . The final step involves the coupling of the cyclopropyl-substituted tetrahydro-2H-thiopyran with an amino acid derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid exerts its effects depends on its interaction with molecular targets. The cyclopropyl and thiopyran moieties can interact with specific enzymes or receptors, potentially inhibiting or activating their functions. The amino acid component may facilitate binding to proteins or other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid: Shares the thiopyran ring but lacks the cyclopropyl and amino acid groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the thiopyran ring and amino acid moiety.
Amino acids: Various amino acids share the amino acid moiety but differ in the other structural components.
Uniqueness
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is unique due to its combination of a cyclopropyl group, a tetrahydro-2H-thiopyran ring, and an amino acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Eigenschaften
Molekularformel |
C11H19NO2S |
|---|---|
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
3-[cyclopropyl(thian-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO2S/c13-11(14)3-6-12(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8H2,(H,13,14) |
InChI-Schlüssel |
QCLMESAWWIQINE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N(CCC(=O)O)C2CCSCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


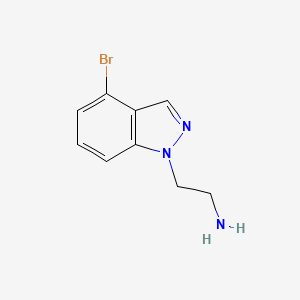
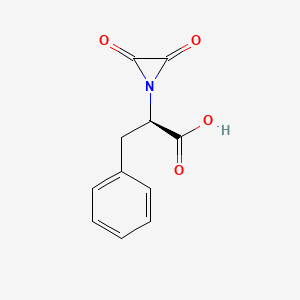
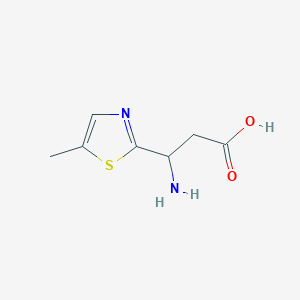

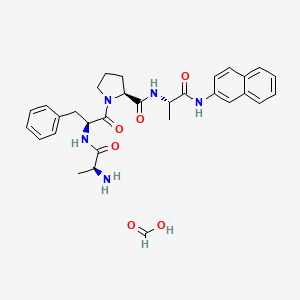
![N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13324787.png)
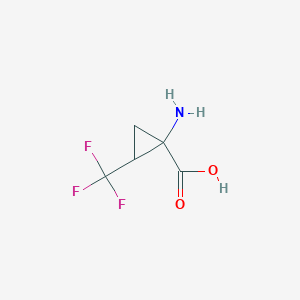

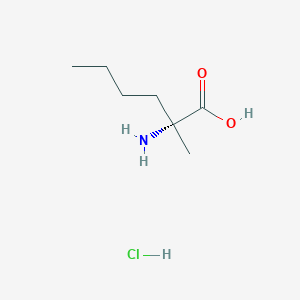


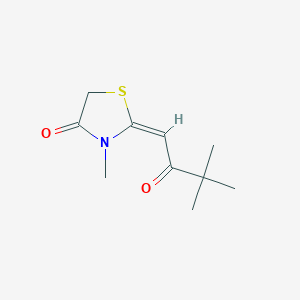
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
